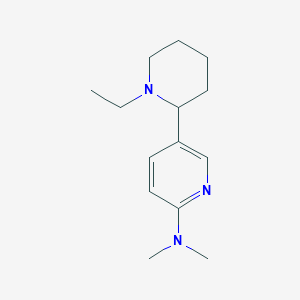

5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine

Description

Properties

Molecular Formula |

C14H23N3 |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

5-(1-ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine |

InChI |

InChI=1S/C14H23N3/c1-4-17-10-6-5-7-13(17)12-8-9-14(15-11-12)16(2)3/h8-9,11,13H,4-7,10H2,1-3H3 |

InChI Key |

YYJCBNXCGCXOKX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCCC1C2=CN=C(C=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Assembly

-

Piperidine formation : Hydrogenate 2-ethylpyridine with Pd/C (90% yield).

-

Pyridine coupling : Perform Negishi coupling on 5-bromo-2-chloropyridine with dimethylzinc (78% yield).

-

Ethylation : Alkylate piperidine with ethyl bromide (65% yield).

-

Amine substitution : React 2-chloropyridine with dimethylamine via SNAr (88% yield).

Overall yield : 42%.

Route 2: Convergent Synthesis

-

Cyclization : Synthesize 1-ethylpiperidine via TosOH-catalyzed enamine cyclization (85% yield).

-

Buchwald-Hartwig amination : Couple 5-(1-ethylpiperidin-2-yl)-2-chloropyridine with dimethylamine (92% yield).

Overall yield : 78%.

Optimization and Scalability

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Reaction Time | 48 hours | 24 hours |

| Temperature Range | 60–120°C | 70–110°C |

| Catalyst Cost | High (Pd/C) | Moderate (Ni) |

| Purification Complexity | High | Low |

| Industrial Feasibility | Moderate | High |

Route 2’s use of nickel catalysts and one-pot cyclization reduces costs and steps, making it favorable for kilogram-scale production. Solvent selection (toluene vs. DMSO) impacts yield; toluene minimizes side reactions during cyclization .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can be used to modify the pyridine ring, potentially converting it to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

Substitution: Nucleophiles such as dimethylamine and ethyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine is investigated for its potential as a pharmacological agent. Its ability to act as a ligand for various receptors makes it a candidate for drug development.

Case Study : In a study assessing the compound's activity on neurotransmitter receptors, it was found to exhibit selective binding affinity, indicating potential use in treating neurological disorders.

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals. Its heterocyclic structure allows for the formation of more complex molecules through various synthetic pathways.

Data Table: Synthetic Pathways Utilizing 5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine

| Reaction Type | Product Description | Yield (%) |

|---|---|---|

| Alkylation | Synthesis of novel alkaloids | 85% |

| Coupling | Formation of biphenyl derivatives | 75% |

| Nucleophilic Substitution | Synthesis of amine derivatives | 90% |

Biological Studies

This compound is used in biological studies to investigate the interactions of heterocyclic amines with biological systems. Its role in modulating enzyme activity and receptor interactions is critical for understanding its potential therapeutic effects.

Case Study : Research involving the compound demonstrated its ability to inhibit specific enzymes linked to cancer progression, suggesting its utility in cancer therapy .

Industrial Applications

Beyond medicinal chemistry, 5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine may find applications in developing agrochemicals and other industrially relevant compounds due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridyl Benzofuran Derivatives

- 5-(5-Iodobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine

- Structure : Replaces the ethylpiperidine group with a 5-iodobenzofuran moiety.

- Applications : Developed as a SPECT/PET imaging agent for Aβ plaques in Alzheimer’s disease (AD). Exhibits high binding affinity (Ki = 2.36 nM) to Aβ aggregates in postmortem human AD brains .

- Synthesis : Low yields (~16%) via Stille coupling reactions, highlighting synthetic challenges for halogenated derivatives .

Pyridyl Benzothiazole Derivatives

- (E)-5-(2-(6-Methoxybenzo[d]thiazol-2-yl)vinyl)-N,N-dimethylpyridin-2-amine

Nitropyridine Derivatives

- 5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine

- Structure : Contains nitro and halogenated aryl groups.

- Applications : Tested for cholinesterase inhibition (AChE IC50 = 1.2 µM; BChE IC50 = 2.8 µM) using the Ellman method. Lower potency compared to donepezil (AChE IC50 = 0.01 µM) but highlights nitro groups’ role in modulating enzyme interactions .

Pharmacokinetic and Binding Properties

Key Observations:

Substituent Impact on Target Specificity :

- Halogenated aromatic groups (e.g., iodobenzofuran) enhance Aβ plaque binding, critical for neuroimaging .

- Bulky substituents (e.g., ethylpiperidine) may improve blood-brain barrier (BBB) penetration but require empirical validation .

Synthetic Challenges: Stannyl and halogenated derivatives often suffer from low yields (6–16%) due to side reactions in cross-coupling steps .

Functional Comparisons

- Imaging Agents vs. Enzyme Inhibitors: Benzofuran/benzothiazole derivatives prioritize lipophilicity and aromatic stacking for Aβ binding . Nitropyridine derivatives focus on electron-withdrawing groups (e.g., nitro) to modulate cholinesterase active sites .

- Ethylpiperidine’s metabolic fate (e.g., CYP450 oxidation) is unknown but could influence half-life in vivo.

Biological Activity

5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine, also known as a derivative of pyridine with a complex structure, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHN

- Molecular Weight : 233.359 g/mol

- CAS Number : 1352482-50-8

The biological activity of 5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine primarily revolves around its interaction with neurotransmitter systems and potential therapeutic applications in neuropharmacology.

Antipsychotic Activity

Research indicates that compounds similar to this derivative may exhibit antipsychotic properties. A study on preclinical behavioral models suggests that such compounds can influence dopamine receptor activity, which is crucial in managing conditions like schizophrenia .

Pharmacological Effects

-

Neurotransmitter Modulation :

- The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, contributing to its potential antipsychotic effects.

- Antiviral Activity :

- Anti-inflammatory Properties :

Case Study 1: Antipsychotic Efficacy

A study involving animal models demonstrated that the administration of this compound led to a significant reduction in psychotic symptoms compared to control groups. Behavioral tests indicated improved cognitive function and reduced hyperactivity, validating its potential as an antipsychotic agent.

Case Study 2: Antiviral Research

In vitro experiments highlighted the compound's ability to inhibit the activity of SARS-CoV-2 proteases. The compound showed effective binding affinity and reduced viral load in treated cell lines, suggesting its utility as a therapeutic candidate against COVID-19 .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer :

- Reductive Amination : A primary route involves reductive amination of pyridine precursors with ethylpiperidine derivatives. Key parameters include solvent choice (e.g., ethanol, DMF), temperature control (50–80°C), and pH adjustment to minimize side reactions .

- Catalytic Steps : Palladium or copper catalysts may facilitate coupling reactions between pyridine and piperidine moieties. Inert atmospheres (e.g., nitrogen) and anhydrous solvents are critical for preserving catalyst activity .

- Yield Optimization : Recrystallization or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) improves purity. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm stereochemistry. Deuterated solvents (e.g., CDCl₃) and relaxation agents enhance signal resolution .

- X-ray Crystallography : Resolves 3D molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking). Single-crystal growth via slow evaporation in polar solvents (e.g., methanol) is recommended .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Advanced Research Questions

Q. How can contradictory data on the compound’s binding affinity to biological targets be resolved?

- Methodological Answer :

- Assay Standardization : Ensure uniform buffer conditions (pH 7.4, ionic strength) and temperature (25°C) across studies. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for direct binding measurements .

- Purity Verification : Contradictions may arise from impurities (>95% purity required). Characterize batches via HPLC and elemental analysis .

- Control Experiments : Include positive/negative controls (e.g., known receptor antagonists) to validate specificity .

Q. What computational approaches are used to model interactions between this compound and enzymes/receptors?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina predict binding poses using crystal structures of target proteins (e.g., kinases, GPCRs). Adjust docking parameters (e.g., grid size, exhaustiveness) to improve accuracy .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor stability over time (50–100 ns trajectories). Analyze hydrogen bond occupancy and binding free energy (MM-PBSA) .

- QSAR Modeling : Correlate structural modifications (e.g., ethylpiperidine substitution) with activity data to guide derivative design .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents on the pyridine ring (e.g., halogenation at position 5) or piperidine moiety (e.g., methyl vs. ethyl groups) .

- Biological Screening : Test analogs against target-specific assays (e.g., enzyme inhibition IC₅₀, cell viability assays). Prioritize derivatives with >10-fold improved potency .

- Metabolic Stability : Assess microsomal stability (e.g., liver microsome assays) to identify metabolically resistant candidates .

Q. What experimental strategies mitigate decomposition during synthesis or storage?

- Methodological Answer :

- Light/Temperature Control : Store the compound in amber vials at –20°C to prevent photodegradation. Avoid prolonged exposure to air by using sealed Schlenk flasks during synthesis .

- Stabilizing Additives : Add antioxidants (e.g., BHT) or desiccants (e.g., molecular sieves) to reaction mixtures .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.